2-bromothieno[2,3-d][1,3]thiazole
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Overview
Description
2-bromothieno[2,3-d][1,3]thiazole is a heterocyclic organic compound with the molecular formula C5H2BrNS2 and a molecular weight of 220.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromothieno[2,3-d][1,3]thiazole typically involves the bromination of thieno[2,3-d][1,3]thiazole. One common method includes the monolithiation of 3,4-dibromothiophene, followed by consecutive addition of elemental sulfur and chloroacetic acid to form the acid, which is then esterified and regioselectively introduced to a carbaldehyde unit via the Vilesmeier reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-bromothieno[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 atom can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The C-2 atom is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea and substituted thioamides for nucleophilic substitution . Electrophilic substitution reactions often involve reagents like bromine or other halogens .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with thiourea can yield 2-substituted thiazoles .
Scientific Research Applications
2-bromothieno[2,3-d][1,3]thiazole has a wide range of scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Optoelectronics: Employed in the fabrication of dye-sensitized solar cells and electrochromic devices.
Materials Science: Utilized in the synthesis of conjugated polymers and oligomers for various applications.
Pharmacology: Thiazole derivatives, including this compound, have shown potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor agents.
Mechanism of Action
The mechanism of action of 2-bromothieno[2,3-d][1,3]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Thieno[2,3-d][1,3]thiazole: A non-brominated analog of 2-bromothieno[2,3-d][1,3]thiazole.
2-substituted Thiazoles: Compounds with various substituents at the C-2 position.
Properties
CAS No. |
203049-70-1 |
---|---|
Molecular Formula |
C5H2BrNS2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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